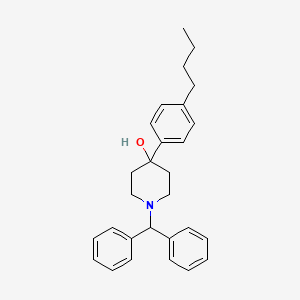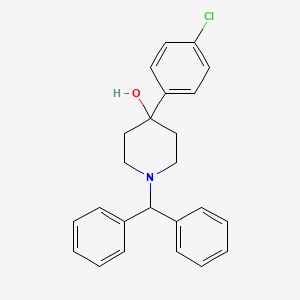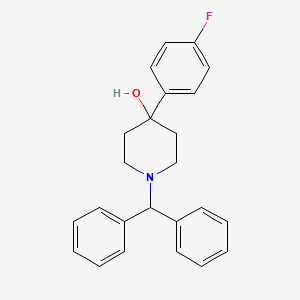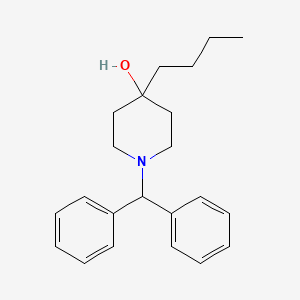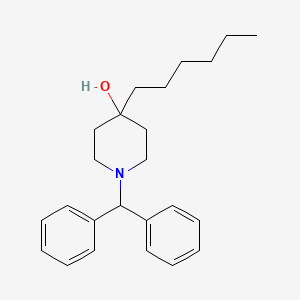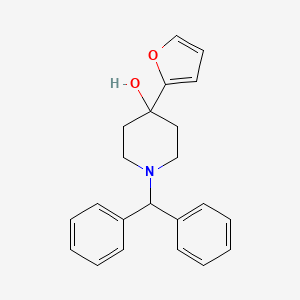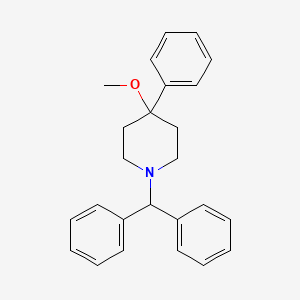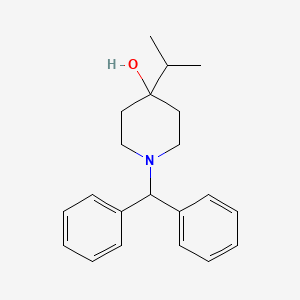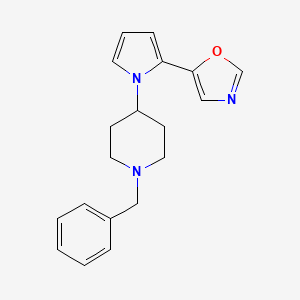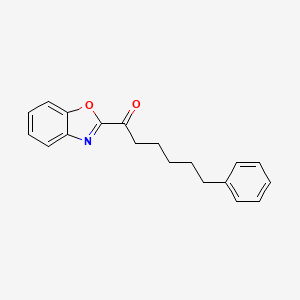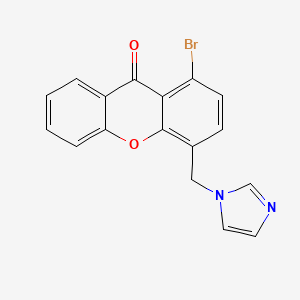
1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one is a complex organic compound that features a bromine atom, an imidazole ring, and a xanthene core
Preparation Methods
One common synthetic route involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Chemical Reactions Analysis
1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of dyes and pigments due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity .
Comparison with Similar Compounds
1-Bromo-4-imidazol-1-ylmethyl-xanthen-9-one can be compared to other imidazole-containing compounds, such as:
1-Bromo-4-imidazol-1-ylmethyl-xanthene: Similar structure but lacks the carbonyl group at the 9-position.
4-Bromo-1-imidazol-1-ylmethyl-xanthen-9-one: Similar structure but with different substitution patterns on the xanthene core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11BrN2O2 |
|---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
1-bromo-4-(imidazol-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C17H11BrN2O2/c18-13-6-5-11(9-20-8-7-19-10-20)17-15(13)16(21)12-3-1-2-4-14(12)22-17/h1-8,10H,9H2 |
InChI Key |
DPCAMTPMSZHJLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


